3-(4-propan-2-yloxyphenyl)pyridin-2-amine
Overview
Description
3-(4-propan-2-yloxyphenyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an amine group at the 2-position and a 4-propan-2-yloxyphenyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propan-2-yloxyphenyl)pyridin-2-amine typically involves the following steps:
Formation of the 4-propan-2-yloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate.
Coupling with pyridine derivative: The intermediate is then coupled with a pyridine derivative, such as 2-aminopyridine, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-propan-2-yloxyphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(4-propan-2-yloxyphenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Chemical Biology: Employed in the design of novel bioactive molecules for drug discovery
Mechanism of Action
The mechanism of action of 3-(4-propan-2-yloxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-propan-2-yloxyphenyl)pyridine
- 4-(4-propan-2-yloxyphenyl)pyrimidine
- 3-(4-propan-2-yloxyphenyl)quinoline
Uniqueness
3-(4-propan-2-yloxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in biological assays .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(4-propan-2-yloxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-10(2)17-12-7-5-11(6-8-12)13-4-3-9-16-14(13)15/h3-10H,1-2H3,(H2,15,16) |
InChI Key |
NOEHWEGKHWVSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=C(N=CC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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